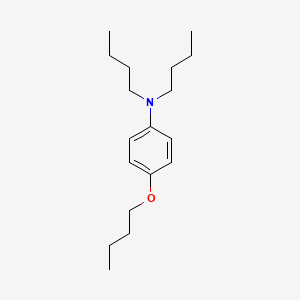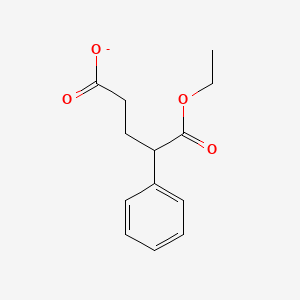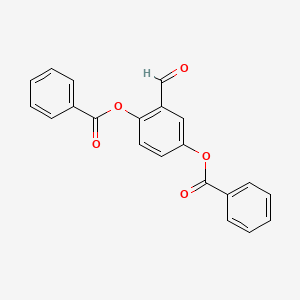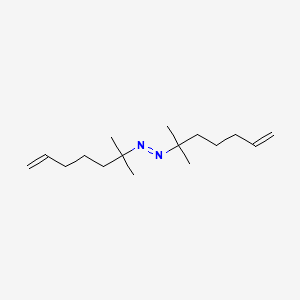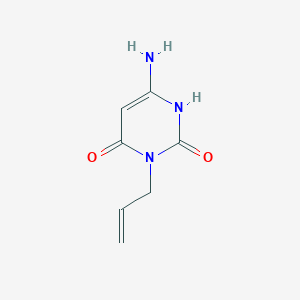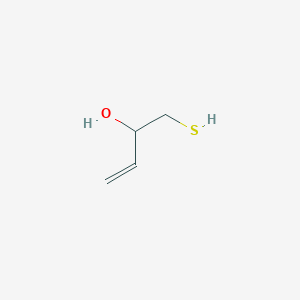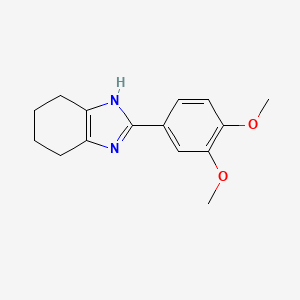![molecular formula C23H16 B14283440 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene CAS No. 147124-30-9](/img/structure/B14283440.png)
2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its applications in various fields of scientific research, including organic synthesis and materials science. Its structure consists of a bicyclo[2.2.1]hepta-2,5-diene core with phenylethynyl groups attached at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene typically involves the Diels-Alder reaction, a well-known method in organic chemistry. The reaction between cyclopentadiene and acetylene derivatives under controlled conditions yields the desired product. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to enhance the reaction rate and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve high-pressure cycloaddition reactions to improve yields. The use of advanced catalysts and optimized reaction conditions ensures the efficient production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Applications De Recherche Scientifique
2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The bicyclic core provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
2,5-Norbornadiene: Shares the bicyclic core but lacks the phenylethynyl groups.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium(I) chloride dimer: Contains a similar bicyclic structure with rhodium coordination.
Dichloro(norbornadiene)palladium(II): Another compound with a bicyclic core and palladium coordination.
Uniqueness: 2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of phenylethynyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s reactivity and make it suitable for a wide range of applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
147124-30-9 |
|---|---|
Formule moléculaire |
C23H16 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2,3-bis(2-phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C23H16/c1-3-7-18(8-4-1)11-15-22-20-13-14-21(17-20)23(22)16-12-19-9-5-2-6-10-19/h1-10,13-14,20-21H,17H2 |
Clé InChI |
WALOIPMLXNXWRQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,4-Phenylene)bis[5,7-di(propan-2-yl)-1,3-benzoxazole]](/img/structure/B14283357.png)


